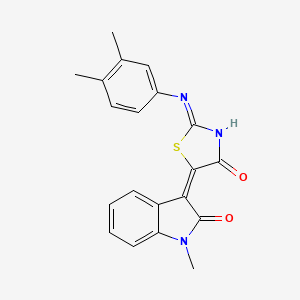

(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one

Description

The compound (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features:

- A 1-methyl-2-oxoindolin-3-ylidene substituent at position 5, which introduces a rigid, planar indole-derived moiety that may enhance binding affinity to kinase active sites .

Thiazolidinones are widely studied for their pharmacological properties, including anticancer , antiparasitic , and enzyme inhibitory activities .

Properties

IUPAC Name |

(5E)-2-(3,4-dimethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-11-8-9-13(10-12(11)2)21-20-22-18(24)17(26-20)16-14-6-4-5-7-15(14)23(3)19(16)25/h4-10H,1-3H3,(H,21,22,24)/b17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDOPPIKSPIPEA-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\3/C4=CC=CC=C4N(C3=O)C)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one (CAS Number: 302806-03-7) is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 363.4 g/mol. The structure includes a thiazolidinone ring, an imine linkage, and an oxoindole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 302806-03-7 |

| Molecular Formula | C20H17N3O2S |

| Molecular Weight | 363.4 g/mol |

| Melting Point | Not available |

| Density | Not available |

Anticancer Activity

Research indicates that thiazolidinone derivatives can exhibit significant anticancer properties. A study highlighted that similar compounds induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For instance, compounds related to thiazolidinones have shown effectiveness against glioblastoma and HeLa cells by promoting cell death through various signaling mechanisms .

Antimicrobial Activity

Thiazolidinone derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds structurally similar to (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one have been tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing varying degrees of inhibition .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Some thiazolidinone derivatives have shown IC50 values in the micromolar range against PTP1B, indicating promising therapeutic potential for metabolic disorders such as type 2 diabetes .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.

- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.

Case Studies

- Anticancer Study : A study involving thiazolidinone derivatives showed that certain compounds could reduce tumor growth in vivo by inducing apoptosis in cancer cells .

- Inhibition of PTP1B : Another investigation revealed that specific thiazolidinones could significantly lower blood glucose levels in diabetic models by inhibiting PTP1B activity .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazolidinone derivatives. The synthesized compounds have been evaluated using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. The results indicated that these compounds exhibit significant CNS depressant activity and protection against induced seizures, making them potential candidates for epilepsy treatment .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activities. Research has shown that certain derivatives possess significant inhibitory effects against various bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticonvulsant and antimicrobial activities, thiazolidinone derivatives have demonstrated anti-inflammatory properties in various in vitro and in vivo studies. These compounds are thought to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

Study 1: Anticonvulsant Activity Evaluation

A study conducted by Nikalje et al. synthesized a series of thiazolidinone derivatives and evaluated their anticonvulsant activity using the MES model. Among the tested compounds, one derivative exhibited superior efficacy compared to the standard drug diazepam. The study also included histopathological evaluations to assess liver toxicity, confirming that the compounds were nontoxic at effective doses .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazolidinones against gram-positive and gram-negative bacteria. The study utilized standard microbiological techniques to assess minimum inhibitory concentrations (MICs). Results indicated that several derivatives showed promising antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Modifications and Anticancer Activity

Key Observations :

- The 3,4-dimethylphenyl group at position 2 improves solubility and membrane permeability compared to unsubstituted phenyl analogs .

- The indolinone substituent at position 5 may mimic ATP-binding motifs in kinases (e.g., T.

Antiparasitic Activity and Toxicity

Key Observations :

- Ferrocene-containing thiazolidinones show superior antiparasitic activity due to redox-active iron centers disrupting parasite metabolism .

- The methylindolinone group in the target compound may reduce cytotoxicity compared to nitro-substituted derivatives, which are associated with higher toxicity .

Binding Mechanisms and Target Affinity

- Kinase Inhibition: Thiazolidinones preferentially bind to T. gondii ROP18 kinase, a virulence factor. Docking studies suggest that electron-withdrawing substituents (e.g., nitro, chloro) at position 5 improve binding free energy (ΔG = −8.5 kcal/mol) .

- Enzyme Inhibition: Hybrid thiazolidinone-thiadiazole derivatives inhibit acetylcholinesterase (AChE) with pIC₅₀ values up to 1.30 mM, driven by hydrophobic interactions with the enzyme’s active site .

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A generalized approach includes:

Thiazolidinone Core Formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a solvent system (e.g., DMF-acetic acid) under reflux .

Imine Group Introduction : Condensation of the thiazolidinone intermediate with 3,4-dimethylphenylamine under controlled pH and temperature .

Indolinone Moiety Incorporation : Knoevenagel condensation with 1-methyl-2-oxoindolin-3-ylidene derivatives, often catalyzed by Lewis acids or microwave-assisted methods to enhance regioselectivity .

Optimization Tips : Monitor reaction progress via TLC and purify intermediates using recrystallization (DMF-ethanol mixtures) or column chromatography .

How is the structural configuration (Z/E isomerism) of this compound confirmed experimentally?

Methodological Answer:

NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to distinguish Z/E configurations. For example, trans-coupling in the thiazolidinone ring (~10–12 Hz) confirms E-configuration at position 5 .

X-ray Crystallography : Resolve absolute stereochemistry, particularly for the imino and indolinone groups .

IR Spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm, C=O at ~1700 cm) to validate functional group orientation .

What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragments .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .

- Validate enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) via kinetic assays (IC values) .

SAR Analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) using molecular docking (AutoDock Vina) to identify critical binding interactions .

Meta-Analysis : Aggregate data from ≥3 independent studies to calculate weighted mean activity values (95% confidence intervals) .

What experimental strategies optimize yield in large-scale synthesis?

Methodological Answer:

Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 h to 30 min) and improve yield by 15–20% using controlled microwave irradiation (100–150°C) .

Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF) to enhance solubility and reduce side reactions .

Flow Chemistry : Implement continuous flow reactors for indolinone condensation steps, achieving >90% conversion with real-time HPLC monitoring .

How does the compound interact with biological targets at the molecular level?

Methodological Answer:

Computational Modeling : Perform MD simulations (AMBER/CHARMM) to predict binding modes with kinases (e.g., EGFR) or DNA intercalation sites .

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to purified targets (e.g., BSA for pharmacokinetic profiling) .

- Fluorescence Quenching : Monitor interactions with DNA (ethidium bromide displacement assays) to assess intercalation potential .

In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Key Challenges and Future Directions

- Stereochemical Stability : Investigate Z/E isomer interconversion under physiological conditions via accelerated stability studies (40°C/75% RH) .

- Toxicity Profiling : Conduct ADMET predictions (SwissADME) followed by in vivo rodent models to assess hepatotoxicity .

- Mechanistic Elucidation : Combine cryo-EM and XFEL techniques to resolve target-bound structures at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.